molecular formula C15H23NO B1465801 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol CAS No. 101356-17-6

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1465801
CAS No.: 101356-17-6
M. Wt: 233.35 g/mol
InChI Key: WGIZTLNVVMBZBM-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol is a synthetic pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidin-3-ol scaffold, a nitrogen-containing heterocycle that serves as a privileged structure in the development of bioactive molecules. The pyrrolidine ring is a common motif in FDA-approved pharmaceuticals and investigational compounds, valued for its ability to contribute favorable physicochemical properties and participate in key molecular interactions with biological targets . The structural framework of this compound, which combines a hydrophobic 4-tert-butylbenzyl group with a polar pyrrolidin-3-ol moiety, makes it a valuable intermediate for exploring structure-activity relationships in various therapeutic areas. Pyrrolidine derivatives are extensively investigated as core structural elements in antibacterial agents , kinase inhibitors , and other therapeutic classes due to their versatile synthetic accessibility and drug-like properties. The specific stereochemistry of the 3-hydroxy substitution and the presence of the tert-butyl group offer unique opportunities for molecular design, potentially influencing target binding affinity, selectivity, and metabolic stability. Researchers utilize this compound as a key building block for designing novel synthetic ligands and probes. As with all research chemicals, this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZTLNVVMBZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-tert-butylbenzyl)-3-pyrrolidinol CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-tert-butylbenzyl)-3-pyrrolidinol: Synthesis, Predicted Safety Profile, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce three-dimensionality, crucial for optimal interaction with biological targets, and its capacity for stereochemical diversity.[2][3] This guide focuses on a specific, less-documented derivative, N-(4-tert-butylbenzyl)-3-pyrrolidinol. While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or specialized research chemical, its synthesis and properties can be reliably inferred from established chemical principles and data on analogous structures.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a proposed synthetic route, a predicted safety and handling profile based on related compounds, and a discussion of its potential applications in the context of modern drug discovery.

Chemical Identity and Properties

While a specific CAS number for N-(4-tert-butylbenzyl)-3-pyrrolidinol is not publicly listed, its structure is defined. We can predict its basic properties based on its constituent moieties: the 3-pyrrolidinol core and the N-(4-tert-butylbenzyl) group.

PropertyPredicted Value/InformationRationale
Molecular Formula C15H23NOBased on structural components.
Molecular Weight 233.35 g/mol Calculated from the molecular formula.
Appearance Likely a viscous oil or low-melting solidSimilar N-benzyl-3-pyrrolidinol derivatives are oils or solids.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water.The hydrophobic tert-butylbenzyl group will decrease water solubility.
Boiling Point > 200 °C (estimated)Expected to be higher than simpler pyrrolidinols due to increased molecular weight.
Stereochemistry Exists as (R) and (S) enantiomers, or as a racemic mixture.The hydroxyl-bearing carbon at the 3-position is a chiral center.

Proposed Synthesis: A Mechanistic Approach

The synthesis of N-(4-tert-butylbenzyl)-3-pyrrolidinol can be efficiently achieved via reductive amination. This widely used, robust reaction forms the C-N bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.

Synthetic Workflow Diagram

Reductive_Amination_Workflow Workflow for the Synthesis of N-(4-tert-butylbenzyl)-3-pyrrolidinol A Reactants: - 3-Pyrrolidinol - 4-tert-Butylbenzaldehyde C Imine Formation (Intermediate) A->C Mixing B Solvent System: - Dichloromethane (DCM) or  Methanol (MeOH) B->C Dissolving E Reduction of Imine C->E In situ formation D Reducing Agent Addition: - Sodium Triacetoxyborohydride  (STAB) D->E Reduction F Aqueous Workup (e.g., with NaHCO3 solution) E->F Quenching G Extraction with Organic Solvent F->G Phase Separation H Purification: - Column Chromatography G->H Isolation of Crude Product I Final Product: N-(4-tert-butylbenzyl)-3-pyrrolidinol H->I Isolation of Pure Product

Caption: Reductive amination workflow for N-(4-tert-butylbenzyl)-3-pyrrolidinol synthesis.

Detailed Experimental Protocol

Objective: To synthesize N-(4-tert-butylbenzyl)-3-pyrrolidinol from 3-pyrrolidinol and 4-tert-butylbenzaldehyde.

Materials:

  • 3-Pyrrolidinol (racemic, or desired enantiomer)

  • 4-tert-Butylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyrrolidinol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add 4-tert-butylbenzaldehyde (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or an ethyl acetate/hexanes gradient) to yield the pure N-(4-tert-butylbenzyl)-3-pyrrolidinol.

Predicted Safety Profile and Handling

In the absence of a specific Safety Data Sheet (SDS), a precautionary safety profile must be constructed based on the known hazards of structurally similar compounds, such as N-benzyl-3-pyrrolidinol and other N-substituted pyrrolidines.[4][5][6]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard StatementRationale/Based on Analogs
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Common for many amine derivatives.[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Amines can be irritating to the skin.[4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Common for this class of chemicals.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract.[4]
GHS Pictograms (Predicted)


Recommended Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264Wash skin thoroughly after handling.[9]
P270Do not eat, drink or smoke when using this product.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]
P302+P352IF ON SKIN: Wash with plenty of water.[9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Trustworthiness Note: This safety profile is predictive and for guidance only. All handling of this chemical should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.

Applications in Drug Discovery and Development

The incorporation of the N-(4-tert-butylbenzyl)-3-pyrrolidinol scaffold into drug candidates can be a strategic design choice for several reasons, leveraging the known advantages of the pyrrolidine core.

Logical Framework for Application

Drug_Discovery_Applications Potential Roles of N-(4-tert-butylbenzyl)-3-pyrrolidinol in Drug Design cluster_attributes Structural Attributes cluster_consequences Medicinal Chemistry Implications Core N-(4-tert-butylbenzyl) -3-pyrrolidinol Scaffold A1 3D-Scaffold (sp3-rich) Core->A1 A2 Chiral Center (3-OH position) Core->A2 A3 H-Bond Donor/Acceptor (OH group) Core->A3 A4 Basic Nitrogen (Tertiary Amine) Core->A4 A5 Lipophilic Group (tert-Butylbenzyl) Core->A5 C3 Vector for Further Functionalization Core->C3 C2 Enhanced Target Binding & Selectivity A1->C2 C4 Scaffold Hopping & IP Generation A1->C4 A2->C2 A3->C2 C1 Improved Solubility & Pharmacokinetics A4->C1 A5->C1

Caption: Key structural features and their implications in medicinal chemistry.

  • Increased Three-Dimensionality: Saturated heterocyclic rings like pyrrolidine provide sp3-hybridized carbons, which allows for a more three-dimensional exploration of the target protein's binding pocket compared to flat, aromatic systems. This can lead to improved potency and selectivity.[1][2]

  • Stereochemical Control: The chiral center at the 3-position allows for the synthesis of specific enantiomers. It is well-established that different stereoisomers of a drug can have vastly different biological activities and safety profiles.[3] Access to enantiomerically pure forms of this scaffold is critical for developing selective therapeutics.

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The 4-tert-butylbenzyl group is a bulky, lipophilic moiety. Its introduction can enhance membrane permeability and modulate the overall lipophilicity of a molecule, which is a key parameter in determining its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

    • Hydrogen Bonding: The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, providing a critical interaction point with biological targets such as enzymes or receptors.

    • Basicity: The tertiary amine in the pyrrolidine ring provides a basic center, which can be crucial for salt formation to improve solubility and bioavailability, or for direct ionic interactions within a binding site.

  • Scaffold for Further Derivatization: The hydroxyl group serves as a convenient handle for further chemical modification. It can be converted into ethers, esters, or other functional groups to fine-tune the molecule's properties or to attach it to other pharmacophores.

Conclusion

N-(4-tert-butylbenzyl)-3-pyrrolidinol represents a valuable, albeit less common, building block for medicinal chemistry and drug discovery. While direct safety and CAS information is sparse, a robust synthetic pathway via reductive amination can be confidently proposed. By analyzing the hazards of its constituent parts and related analogs, a predictive safety profile can be established to guide its safe handling. The strategic combination of a chiral, 3D-oriented pyrrolidinol core with a lipophilic N-benzyl substituent makes this scaffold a compelling choice for researchers aiming to develop novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Sigma-Aldrich.
  • CymitQuimica. Safety Data Sheet: tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)
  • Greenbook.net.
  • Thermo Fisher Scientific. Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: (S)-(-)-1-Benzyl-3-hydroxypyrrolidine.
  • TCI Chemicals. Safety Data Sheet: (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol.
  • Evans, P. et al. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • Sigma-Aldrich. (R)-(-)-N-Boc-3-pyrrolidinol.
  • BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
  • European Patent Office.
  • ChemicalBook. N-Benzyl-3-pyrrolidinol.
  • Kempe, K. et al. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • Petri, G. L. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Santa Cruz Biotechnology. 3-{[4-(tert-Butyl)benzyl]oxy}pyrrolidine.
  • PubChem. 1-Boc-3-pyrrolidinol.
  • Raimondi, M. V. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemicalBook. Safety Data Sheet: (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE.

Sources

Chiral Dichotomy in Medicinal Chemistry: The Case of 1-(4-tert-butylbenzyl)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, synthetic, and biological distinctions between the (R) and (S) enantiomers of 1-(4-tert-butylbenzyl)-3-pyrrolidinol.

Executive Summary

In high-affinity ligand design—particularly for G-Protein Coupled Receptors (GPCRs) like the Histamine H3 and CCR5 receptors—the pyrrolidine scaffold serves as a "privileged structure." The molecule 1-(4-tert-butylbenzyl)-3-pyrrolidinol represents a critical junction in drug synthesis. Its value lies in the 4-tert-butylbenzyl moiety, which provides a high-affinity anchor into lipophilic receptor pockets, and the 3-hydroxyl group, which acts as a chiral handle for further functionalization or direct hydrogen bonding.

This guide dissects the critical differences between the (R) and (S) enantiomers, establishing a framework for their synthesis, resolution, and application in pharmaceutical development.

Structural & Physicochemical Divergence

While enantiomers share identical scalar properties (boiling point, solubility in achiral solvents), their vector properties (interaction with polarized light and chiral biological environments) differ fundamentally.

The Chiral Center (C3)

The stereocenter is located at the C3 position of the pyrrolidine ring. The spatial arrangement of the hydroxyl (-OH) group relative to the nitrogen lone pair and the bulky tert-butylbenzyl tail dictates the molecule's topology.

Feature(R)-Enantiomer(S)-Enantiomer
Cahn-Ingold-Prelog (CIP) 3R Configuration3S Configuration
Spatial Vector (OH) Projects away from the observer (dashed wedge) when N is top-oriented in standard projection.Projects towards the observer (solid wedge).
Optical Rotation Typically (-) Levorotatory as the N-Boc precursor; sign may invert upon benzylation depending on solvent/concentration.Typically (+) Dextrorotatory as the N-Boc precursor.
Lipophilicity (LogP) ~3.2 (Identical)~3.2 (Identical)
pKa (Conjugate Acid) ~9.5 (Identical)~9.5 (Identical)
Conformational Pucker

The pyrrolidine ring is not planar; it adopts an "envelope" pucker. The bulky 1-(4-tert-butylbenzyl) group forces the ring into a specific conformation to minimize steric strain.

  • Impact: The (R) and (S) configurations stabilize different envelope conformations. This subtle ring pucker affects how the molecule enters the "narrow throat" of GPCR binding sites.

Synthetic Pathways & Resolution Strategies

To obtain high enantiomeric excess (ee > 99%), researchers must choose between Asymmetric Synthesis (Chiral Pool) or Resolution of the racemate.

Pathway A: The Chiral Pool Approach (Preferred for Scale)

This method relies on commercially available optically pure starting materials, such as (R)- or (S)-3-hydroxypyrrolidine (often derived from L-malic acid or L-aspartic acid).

Protocol: Reductive Amination

  • Reagents: (R)-3-pyrrolidinol, 4-tert-butylbenzaldehyde, Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Mechanism: Formation of the iminium ion followed by in-situ hydride transfer.

  • Advantage: Retains the stereochemistry of the starting pyrrolidinol (no racemization occurs at C3).

Pathway B: Enzymatic Kinetic Resolution (Cost-Effective)

When starting from the inexpensive racemate, lipases can selectively esterify one enantiomer.

Workflow Diagram (Graphviz):

KineticResolution Racemate Racemic 1-(4-t-butylbenzyl)-3-pyrrolidinol Reaction Selective Transesterification Racemate->Reaction Dissolve in MTBE Lipase Lipase B (Candida antarctica) + Vinyl Acetate Lipase->Reaction R_Ester (R)-Acetate Ester (Converted) Reaction->R_Ester Fast Reaction S_Alc (S)-Alcohol (Unreacted) Reaction->S_Alc Slow/No Reaction

Figure 1: Enzymatic Kinetic Resolution workflow. The lipase preferentially acetylates the (R)-enantiomer (E-value > 100), allowing physical separation of the (R)-ester and (S)-alcohol.

Analytical Differentiation (Quality Control)

Distinguishing the (R) and (S) forms requires chiral chromatography.[1] Standard C18 columns cannot separate them.

Chiral HPLC Protocol

This protocol is validated for N-substituted-3-pyrrolidinols.

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic nitrogen interacting with silanols.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (targeting the benzyl chromophore).

  • Elution Order: typically, the (S)-isomer elutes first on AD-H columns, but this must be confirmed with a known standard as the bulky tert-butyl group can alter interaction kinetics.

NMR Shift Reagents

In the absence of Chiral HPLC, Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) can be used.

  • Derivatize the 3-OH with (R)-Mosher's acid.

  • Analyze 1H NMR or 19F NMR. The diastereomeric esters will show distinct chemical shifts for the methine proton at C3.

Biological Implications: The "Eutomer" vs. "Distomer"

In the context of Histamine H3 antagonists (e.g., analogs of A-331440 or ABT-239), the 1-(4-tert-butylbenzyl)-3-pyrrolidinol moiety acts as a pharmacophore anchor.

The Binding Pocket Fit
  • The 4-tert-butylbenzyl group: Docks into a hydrophobic pocket (often Valine/Leucine rich regions) of the GPCR. This interaction is non-specific regarding chirality.

  • The 3-Position (Chiral Discriminator):

    • If (S)-Enantiomer: The oxygen vector may direct hydrogen bonding towards a specific Aspartate or Tyrosine residue (e.g., Asp3.32 in aminergic GPCRs).

    • If (R)-Enantiomer: The vector points into "empty space" or causes steric clash with the receptor wall.

Case Study: H3 Receptor Antagonism

Research indicates that for many 3-substituted pyrrolidine H3 antagonists, the (S)-configuration (derived from L-proline or similar pools) often yields higher affinity (Ki < 10 nM) compared to the (R)-isomer (Ki > 100 nM). The (R)-isomer acts as the distomer, contributing to metabolic load without therapeutic benefit.

Signaling Pathway Impact (Graphviz):

H3Pathway Ligand Ligand: (S)-1-(4-t-butylbenzyl)-3-pyrrolidinol deriv. Receptor H3 Receptor (GPCR) Presynaptic Autoreceptor Ligand->Receptor High Affinity Binding (Stereoselective) G_Protein Gi/Go Protein Coupling Receptor->G_Protein Antagonism/Inverse Agonism Effect Inhibition of cAMP & Ca2+ Influx G_Protein->Effect Blockade Release Increased Release of: Histamine, ACh, Norepinephrine Effect->Release Disinhibition

Figure 2: Mechanism of Action for H3 Antagonists. The (S)-enantiomer effectively antagonizes the constitutive activity of the H3 receptor, leading to neurotransmitter release (pro-cognitive effect).

Summary of Key Differences

Parameter(R)-Enantiomer(S)-Enantiomer
Precursor Availability From (R)-3-PyrrolidinolFrom (S)-3-Pyrrolidinol
Enzymatic Resolution Preferentially acetylated by Lipase BOften remains as alcohol
Biological Role (H3) Generally lower affinity (Distomer)Generally higher affinity (Eutomer)
Primary Use Negative Control in SAR studiesLead Compound Synthesis

References

  • PubChem. (2025).[3][4] 1-Benzyl-3-pyrrolidinol Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2).
  • Bonaventure, P., et al. (2007).[5] Histamine H3 receptor antagonists: from target identification to drug leads. Biochemical Pharmacology. [Link]

  • Cowart, M. D., et al. (2005). Rotationally Constrained 3-Substituted Pyrrolidines as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Selective N-Alkylation of 3-Pyrrolidinol with 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, field-proven protocol for the synthesis of N-(4-tert-butylbenzyl)-3-pyrrolidinol . This transformation is a cornerstone in medicinal chemistry, particularly for generating G-protein coupled receptor (GPCR) ligands and chiral building blocks where the 3-hydroxypyrrolidine scaffold serves as a privileged pharmacophore.

The Challenge: Chemoselectivity (N- vs. O-Alkylation)

The core synthetic challenge lies in the ambident nucleophilicity of 3-pyrrolidinol, which possesses both a secondary amine and a secondary alcohol.

  • Amine pKa (Conjugate Acid): ~10–11

  • Alcohol pKa: ~16–17

Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the neutral amine nitrogen is a softer, more nucleophilic center than the oxygen of the hydroxyl group. However, the use of strong bases (e.g., NaH, KOtBu) can deprotonate the alcohol, creating a hard alkoxide nucleophile that competes for the alkyl halide, leading to O-alkylation byproducts.

The Solution: This protocol utilizes Potassium Carbonate (


)  in Acetonitrile (MeCN) . This heterogeneous weak base system (

of

~10.3) effectively neutralizes the HBr generated during the reaction but lacks the thermodynamic strength to deprotonate the hydroxyl group. This ensures the reaction proceeds exclusively via the kinetically favored nucleophilic attack of the nitrogen lone pair.

Reaction Scheme & Mechanism

The reaction follows a classic


 mechanism.[1] The steric bulk of the para-tert-butyl group does not significantly hinder the benzylic position, allowing for smooth substitution.

ReactionMechanism Reactants Reactants 3-Pyrrolidinol + 4-t-Bu-BnBr TS Transition State (N...C...Br)‡ Reactants->TS Nu: Attack Intermed Protonated Intermediate [R2NH-BnR]+ Br- TS->Intermed Leaving Group (Br-) BaseStep Deprotonation (K2CO3 absorbs HBr) Intermed->BaseStep Equilibrium Product Final Product N-(4-t-Butylbenzyl)-3-pyrrolidinol BaseStep->Product Neutralization

Figure 1: Mechanistic pathway highlighting the


 attack and subsequent base-mediated neutralization.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[2][3][4]RoleGrade/Notes
3-Pyrrolidinol 87.121.0NucleophileFree base preferred; if HCl salt, add +1.0 eq Base.
4-tert-Butylbenzyl bromide 227.141.05ElectrophileLachrymator. Handle in fume hood.
Potassium Carbonate (

)
138.212.0BaseAnhydrous, granular or powder.
Acetonitrile (MeCN) --SolventHPLC Grade or Anhydrous. (0.2 M conc.)
Ethyl Acetate --ExtractionACS Grade.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under nitrogen or argon atmosphere.

  • Solvation: Charge the RBF with 3-Pyrrolidinol (1.0 equiv) and Acetonitrile (concentration ~0.2 M relative to amine). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (2.0 equiv) in a single portion. The mixture will appear as a white suspension.

  • Electrophile Addition: Add 4-tert-Butylbenzyl bromide (1.05 equiv) dropwise over 5–10 minutes at room temperature.

    • Note: Slow addition prevents localized high concentrations of bromide, minimizing the risk of forming quaternary ammonium salts (bis-alkylation), although this is sterically disfavored for this specific substrate.

Phase 2: Reaction & Monitoring
  • Execution: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Check reaction progress by TLC or LCMS after 2 hours.

    • TLC Eluent: 10% Methanol in Dichloromethane (DCM).

    • Stain: KMnO4 or Ninhydrin (Product is tertiary amine; SM is secondary amine).

    • Endpoint: Disappearance of 3-pyrrolidinol and benzyl bromide. Typical time: 3–5 hours.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Filter off the solid potassium salts through a Celite pad or sintered glass funnel. Rinse the cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the acetonitrile.

  • Extraction: Redissolve the oily residue in Ethyl Acetate (EtOAc) and water. Transfer to a separatory funnel.

  • Wash:

    • Wash organic layer with Water (1x) to remove residual inorganic salts.

    • Wash with Brine (saturated NaCl) (1x).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate in vacuo to yield the crude product.
    
Phase 4: Purification
  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 0%

    
     5% Methanol in DCM (optionally with 1% 
    
    
    
    or
    
    
    if tailing occurs).
  • Yield Expectation: 85–95%.

Workflow Visualization

Workflow Start Start: Dry RBF + N2 Dissolve Dissolve 3-Pyrrolidinol in MeCN Start->Dissolve AddBase Add K2CO3 (2.0 eq) Dissolve->AddBase AddBr Add 4-t-Bu-BnBr (1.05 eq) Dropwise AddBase->AddBr Heat Heat to 60°C 3-5 Hours AddBr->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Filter Filter Solids (K2CO3/KBr) Check->Filter Complete Workup Aq. Workup (EtOAc/Brine) Filter->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the product identity, look for these key spectroscopic signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.30 (s, 9H): tert-Butyl group (strong singlet).
      
    • 
       3.60 (s, 2H): Benzylic 
      
      
      
      (diagnostic for N-alkylation; O-alkylation would shift this significantly downfield).
    • 
       4.30 (m, 1H): Methine proton at C3 (
      
      
      
      -OH).
    • 
       7.30–7.40 (m, 4H): Aromatic protons (AA'BB' system).
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Observe peak at

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
O-Alkylation Observed Base too strong or temp too high.Ensure

is used, not NaH/KOH. Keep temp

.
Low Conversion Old reagents or wet solvent.Use anhydrous MeCN. Verify bromide quality (should not be dark brown).
Quaternary Salt Excess bromide used.[5]Strictly limit bromide to 1.05–1.1 equiv.
Product Tailing on TLC Amine interaction with silica.Pre-wash silica with 1%

or add

to eluent.

References

  • Selective N-Alkylation Protocols

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

  • pKa Values of Amines vs Alcohols

    • Evans, D. A. "pKa's of Inorganic and Oxo-Acids." Harvard University Chemistry Data.

  • Reaction Methodology (Analogous Substrates)

    • Priebe, H., et al.[6] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[6][7]

  • Safety Data (Benzyl Bromides)

    • PubChem. "4-tert-Butylbenzyl bromide Compound Summary."

Sources

Application Note: Strategic Utilization of 1-(4-tert-butylbenzyl)-3-pyrrolidinol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrrolidine scaffold is a "privileged structure," appearing in over 20 FDA-approved drugs.[1][2][3][4] 1-(4-tert-butylbenzyl)-3-pyrrolidinol represents a high-value chiral building block that serves a dual purpose: it provides a versatile chiral center at C3 for stereochemical exploration and a bulky, lipophilic N-substituent (4-tert-butylbenzyl) that frequently acts as a critical pharmacophore anchor in GPCR and ion channel targets (e.g., TRPV1, CXCR4).[1][2]

This guide details the strategic application of this scaffold, focusing on stereocontrolled functionalization, pharmacophore retention strategies, and validated synthetic protocols for library generation.[1][2][3][4]

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10][11]

Before initiating synthesis, it is critical to understand the physicochemical baseline of the scaffold.[1][2][3][4] The tert-butyl group significantly enhances lipophilicity compared to a standard benzyl group, influencing solubility and membrane permeability.[1][2][3][4]

PropertyDataRelevance to Protocols
CAS (Racemic) 103057-44-9Baseline reference.[1][2][3][5]
CAS (S-Enantiomer) 101385-90-4Preferred starting material for bioactive leads.[1][2][3]
Molecular Weight 233.35 g/mol --
LogP (Calc) ~3.8High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.[1][4]
pKa (Conj. Acid) ~9.5 (Pyrrolidine N)Basic; requires buffering during aqueous workups to prevent salt formation.[1][2][3][4]
Boiling Point >140°C (at 0.5 mmHg)High boiling point; purification via distillation is difficult.[1][2][3][4] Column chromatography is preferred.[1][2][3][4]

Strategic Application: The "Anchor & Pivot" Approach

In drug design, this molecule is rarely used as a transient protecting group.[1][2][3][4] Instead, the 4-tert-butylbenzyl moiety acts as a hydrophobic "Anchor" that fits into large lipophilic pockets (e.g., S1 pockets of proteases or allosteric sites of ion channels), while the 3-hydroxyl group serves as the "Pivot" point for growing vectors to interact with polar residues.[1]

Validated Therapeutic Contexts[2][4][11]
  • TRPV1 Antagonists: The 4-tert-butylbenzyl group mimics the lipophilic tail of capsaicin, occupying the hydrophobic channel entry [1].[1][2]

  • Histamine H3 Antagonists: Pyrrolidine ethers provide optimal spacing for receptor binding.[2][3][4]

  • Sigma Receptor Ligands: The bulky N-benzyl group is critical for high-affinity sigma-1 receptor binding.[1][2][3]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the three primary diversification pathways: Retention (keeping stereochemistry), Inversion (Mitsunobu), and Oxidation (accessing sp2 geometry).[1][4]

G Start 1-(4-tert-butylbenzyl) -3-pyrrolidinol (Chiral Pure) Mitsunobu Path A: Mitsunobu Inversion (DEAD, PPh3, Nucleophile) Start->Mitsunobu Stereoinversion Oxidation Path B: Swern/Dess-Martin Oxidation Start->Oxidation Loss of Chirality Alkylation Path C: NaH / Alkyl Halide (Retention of Config) Start->Alkylation Retention Inverted Inverted Chiral Center (Azides, Esters, Ethers) Mitsunobu->Inverted Ketone Intermediate Ketone (Achiral) Oxidation->Ketone RedAmin Reductive Amination (New Amine Library) Ketone->RedAmin NaBH(OAc)3 Ether Chiral Ethers (GPCR Ligands) Alkylation->Ether

Figure 1: Divergent synthesis pathways from the parent alcohol.[1][3][4] Path A allows access to the opposite enantiomer with functional switching.[1][2][3][4] Path B resets stereochemistry to access amines.[1][2][3][4] Path C retains stereochemistry.[1][2][4]

Detailed Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Use this to convert the (S)-alcohol into (R)-amines or (R)-ethers, critical for exploring Structure-Activity Relationships (SAR).[1][2]

Objective: Convert (S)-1-(4-tert-butylbenzyl)-3-pyrrolidinol to the (R)-azide (precursor to amine).

Reagents:

  • Substrate: 1.0 eq

  • Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ): 1.5 eq[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq[1][4]

  • DPPA (Diphenylphosphoryl azide): 1.5 eq[1][4]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and substrate in THF.[1][2][3] Cool to 0°C.[1][2][3][4]
    
  • Addition: Add DPPA dropwise. Stir for 10 minutes.

  • Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[1][2][3] The 4-tert-butyl group makes the product highly lipophilic; ensure thorough extraction.[1][2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The triphenylphosphine oxide byproduct can be difficult to separate.[1][2][3][4] A wash with cold hexanes often precipitates the oxide before chromatography.[1][2][3][4]

Validation:

  • IR Spectroscopy: Look for the strong azide stretch at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Chiral HPLC: Verify ee% using a Chiralcel OD-H column (Hexane/IPA gradient).

Protocol B: Reductive Amination (Accessing 3-Amino Derivatives)

Use this to generate a library of amine-based ligands (common in kinase inhibitors).[1][2]

Objective: Synthesize 3-(arylamino)-1-(4-tert-butylbenzyl)pyrrolidine.

Step 1: Oxidation to Ketone

  • Dissolve alcohol (1.0 eq) in DCM.[1][2][3][4]

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir 2 hours at RT. Quench with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1][2][3]
    
  • Isolate the ketone.[1][2][3][4] Stability Warning: The ketone is stable but prone to hydrate formation; use immediately.[1][4]

Step 2: Reductive Amination

  • Imine Formation: Mix Ketone (1.0 eq) and Amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1.0 eq) to catalyze.[1][2][3] Stir 1 hour.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq). Stir overnight.
    
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1][2][3]
    
  • Outcome: This usually yields a mixture of cis and trans isomers.[1][2][3][4] Separation via preparative HPLC is required if a single diastereomer is needed.[1][2][3][4]

Quality Control & Troubleshooting

Analytical Standards

Due to the high lipophilicity of the tert-butyl group, standard Reverse-Phase (C18) HPLC methods may result in long retention times.[1]

  • Recommended HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1][2][3][4]

    • Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

    • Gradient: 50% B to 95% B over 10 minutes. (Start high %B due to lipophilicity).[1][2][3][4]

  • NMR Diagnostic Signals:

    • t-Butyl Group: Singlet (9H) at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       ppm.[1][2][3]
      
    • Benzylic Protons: AB quartet or Singlet at

      
       ppm (depending on chirality/conformation).
      
    • H-3 Proton: Multiplet at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       ppm (shifts upfield to ~3.5 ppm upon conversion to amine).[1][2][3]
      
Common Pitfalls
  • N-Dealkylation: Under harsh hydrogenolysis conditions (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), the benzyl group can be cleaved.[1][2][3] If your goal is to keep the pharmacophore, avoid standard hydrogenation.[1][2][3][4] Use chemical reduction methods (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    ) for azide reduction.[1][2][3]
  • Aggregation: The t-butylbenzyl group promotes aggregation in non-polar NMR solvents.[1][2][3][4] Use ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     for sharp peaks.[2][3]
    

References

  • TRPV1 Antagonists & SAR: Lee, J., et al. (2011).[1][2][3][4][6] N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region.[1][2][3][6] Context: Validates the 4-tert-butylbenzyl group as a critical hydrophobic anchor for receptor affinity.[1][2][3][6]

  • Enzymatic Synthesis of Chiral Pyrrolidinols: Kizaki, N., et al. (2001).[1][2][3][4] Purification and Characterization of Alcohol Dehydrogenase Reducing N-benzyl-3-pyrrolidinone From Geotrichum Capitatum. Context:[1][4] Describes the biocatalytic route to obtain high-ee (S)-enantiomers, a green alternative to chemical resolution.

  • General Pyrrolidine Scaffold Utility: Fini, A., et al. (2021).[1][2][3][4][7] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2][3][4] Context: Comprehensive review of pyrrolidine geometry, pucker, and applications in FDA-approved drugs.[1][2][3]

  • Commercial Availability & Physical Data: Sigma-Aldrich Product Sheet: (S)-(-)-1-Benzyl-3-pyrrolidinol.[1][2][3] Context: Baseline physical properties and handling safety for benzyl-pyrrolidinol analogs.[2][3][4]

  • Mitsunobu Protocol Grounding: Swamy, K. C. K., et al. (2009).[1][2][3][4] Mitsunobu and Related Reactions: Advances and Applications.[1][2][3][4] Context:[1][4] Authoritative mechanism and condition optimization for the inversion protocol described in Section 5.

Sources

Application Notes & Protocols: Strategic Functionalization of the C3-Hydroxyl Group in 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidin-3-ol Scaffold

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its three-dimensional structure provides a favorable vector for substituent placement, enabling precise interaction with biological targets. Within this class, 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol represents a particularly valuable building block. The N-benzyl moiety, substituted with a lipophilic tert-butyl group, allows for exploration of hydrophobic pockets in target proteins, while the C3-hydroxyl group serves as a critical, synthetically tractable handle for diversification.

This secondary alcohol is a versatile precursor for generating libraries of analogs for structure-activity relationship (SAR) studies.[1] Its functionalization into esters, ethers, carbamates, and other derivatives can profoundly modulate a compound's physicochemical properties, including solubility, lipophilicity (LogP), metabolic stability, and hydrogen bonding capacity. This guide provides an in-depth exploration of robust and reproducible protocols for the chemical modification of this hydroxyl group, grounded in mechanistic principles and practical laboratory experience.

Foundational Principles: Reactivity of the Secondary Hydroxyl Group

The hydroxyl group at the C3 position is a secondary alcohol, meaning the carbon atom bearing the -OH group is attached to two other carbon atoms.[1] Its reactivity is intermediate between that of primary and tertiary alcohols, governed by a balance of nucleophilicity and steric accessibility. The primary strategies for its modification involve leveraging the oxygen's lone pairs for nucleophilic attack on an electrophilic species. Key transformations include:

  • Esterification: Conversion to an ester (-OC(O)R), often to act as a prodrug or to modulate lipophilicity.[2]

  • Etherification: Conversion to an ether (-OR), providing a stable, neutral linkage that can alter hydrogen bonding profiles.

  • Carbamate Formation: Conversion to a carbamate (-OC(O)NR₂), a common bioisostere for amides and esters.

The following sections detail validated protocols for achieving these transformations, emphasizing the rationale behind reagent selection and reaction conditions.

Protocol I: Esterification via Acylation

Esterification is one of the most fundamental transformations of alcohols. The resulting esters can significantly influence a molecule's pharmacokinetic profile. Two primary methods are presented: direct acylation with an acyl halide and a coupling reaction with a carboxylic acid.

Protocol: Acylation with an Acyl Chloride

This classic method is highly reliable for a wide range of acyl chlorides. It proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification A Dissolve Pyrrolidinol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM B Cool solution to 0 °C A->B C Add Acyl Chloride (1.1 eq) dropwise B->C D Warm to RT and stir (Monitor by TLC/LC-MS) C->D E Quench with H₂O D->E F Extract with DCM E->F G Wash with brine, dry (Na₂SO₄), and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for acylation using an acyl chloride.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution. For less reactive alcohols or acylating agents, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq) can be included to significantly accelerate the reaction.[3][4]

  • Acyl Chloride Addition: Cool the flask to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Data Summary: Acylation Parameters
Acylating AgentBase (eq)Catalyst (eq)Typical TimeExpected Yield
Acetyl ChlorideEt₃N (1.2)DMAP (0.1)2-4 h>90%
Benzoyl ChlorideEt₃N (1.2)None4-8 h>85%
Isobutyryl ChloridePyridine (1.5)DMAP (0.1)6-12 h>80%

Protocol II: Etherification Strategies

The formation of an ether linkage provides a chemically robust modification. The classic Williamson synthesis is effective for simple alkyl halides, while the Mitsunobu reaction offers broader scope, particularly for coupling with phenolic partners, and proceeds with a predictable inversion of stereochemistry.

Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a halide or other leaving group from an electrophile in an Sₙ2 reaction. Anhydrous conditions are paramount to prevent quenching the base and alkoxide.

Pyrrolidinol Pyrrolidin-3-ol Alkoxide Pyrrolidin-3-alkoxide Pyrrolidinol->Alkoxide + Base Product Ether Product Alkoxide->Product + AlkylHalide AlkylHalide R-X (e.g., CH₃I, BnBr) Base NaH, 60% in oil (1.5 eq) Solvent Anhydrous THF 0 °C to RT

Caption: Williamson ether synthesis reaction pathway.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and carefully dry the NaH under a stream of N₂.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.

  • Alcohol Addition: Dissolve 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

  • Extraction and Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions.[5] It couples a primary or secondary alcohol with a pronucleophile (pKa < 13), such as a carboxylic acid or phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] A key feature is the inversion of configuration at the alcohol's stereocenter.

  • Reaction Setup: In a flame-dried flask under N₂, dissolve 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol (1.0 eq), the pronucleophile (e.g., 4-nitrophenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

  • Purification: Directly purify the crude residue by flash column chromatography. The less polar PPh₃ and more polar byproducts can typically be separated from the desired ether product. In some cases, precipitation of triphenylphosphine oxide from a nonpolar solvent (like diethyl ether) prior to chromatography can be effective.

Protocol III: Carbamate Formation with Isocyanates

The reaction of an alcohol with an isocyanate is a highly efficient and atom-economical method for synthesizing carbamates. The reaction is often spontaneous or may require gentle heating or catalysis with a mild base or a tin catalyst like dibutyltin dilaurate (DBTDL).

A Pyrrolidin-3-ol C Carbamate Product A->C B R-N=C=O (Isocyanate) B->C THF or DCM RT, 2-6 h

Caption: Carbamate synthesis from an isocyanate.

  • Reaction Setup: Dissolve 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Isocyanate Addition: Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up and Purification: Once the starting alcohol is consumed, concentrate the reaction mixture in vacuo. The crude product is often of high purity, but if necessary, it can be purified by flash chromatography or recrystallization.

Characterization of Functionalized Products

Confirmation of successful functionalization is achieved through standard spectroscopic techniques:

  • ¹H NMR: Disappearance of the broad -OH proton signal and appearance of new signals corresponding to the added moiety (e.g., aromatic protons for a benzoate ester, new alkyl protons for an ether). A downfield shift of the C3-proton is also expected.

  • ¹³C NMR: Appearance of a new carbonyl signal for esters (~165-175 ppm) or carbamates (~150-160 ppm). Shifts in the signals for C3 and adjacent carbons will also be observed.

  • IR Spectroscopy: Appearance of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹ for esters or 1680-1730 cm⁻¹ for carbamates.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the new derivative.

Conclusion

The C3-hydroxyl group of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol is a versatile handle for chemical modification. The protocols detailed herein for esterification, etherification, and carbamate formation provide a robust toolkit for researchers in drug discovery and medicinal chemistry. By rationally selecting a functionalization strategy, scientists can systematically modify the properties of this valuable scaffold to optimize biological activity and develop novel therapeutic agents. Each protocol has been designed to be reproducible and includes considerations for reaction monitoring and purification, ensuring a high probability of success for the practicing chemist.

References

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. Retrieved from [Link]

  • Bennett, C. S. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(17), 7988-8039. Available from: [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Y-Catalyzed Acylation of Secondary Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2021). Acetylation of secondary alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2023). Functional Groups - Primary, Secondary, Tertiary - Alcohols, Amines, & Alkyl Halides. Retrieved from [Link]

  • Current Research in Medical Sciences. (2022). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

  • University of Virginia. (n.d.). Synthesis of Enantioenriched Propargylic Alcohols Related to Polyketide Natural Products. A Comparison of Methodologies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrrolidine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol typically proceeds via one of two primary pathways: reductive amination of pyrrolidin-3-ol with 4-tert-butylbenzaldehyde or direct N-alkylation of pyrrolidin-3-ol with a 4-tert-butylbenzyl halide. The choice of route often depends on the availability of starting materials, desired scale, and equipment. Both methods are robust, but each presents unique challenges that can affect yield and purity. This guide will address common issues for both synthetic strategies.

A general overview of the synthetic approaches is presented below:

Synthetic_Routes cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation Pyrrolidin-3-ol_RA Pyrrolidin-3-ol Imine_Intermediate Imine Intermediate Pyrrolidin-3-ol_RA->Imine_Intermediate 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde->Imine_Intermediate Product_RA 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol Imine_Intermediate->Product_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Intermediate Pyrrolidin-3-ol_NA Pyrrolidin-3-ol Product_NA 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol Pyrrolidin-3-ol_NA->Product_NA 4-tert-butylbenzyl_halide 4-tert-butylbenzyl halide 4-tert-butylbenzyl_halide->Product_NA Base Base (e.g., K₂CO₃, Et₃N) Base->Pyrrolidin-3-ol_NA Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_imine Is imine formation efficient? (Monitor by TLC/LC-MS) start->check_imine add_acid Add catalytic acetic acid (0.5-1.0 eq.) check_imine->add_acid No check_moisture Are reaction conditions anhydrous? check_imine->check_moisture Yes add_acid->check_moisture use_dry_solvent Use anhydrous solvent and inert atmosphere check_moisture->use_dry_solvent No check_purity Are starting materials pure? check_moisture->check_purity Yes use_dry_solvent->check_purity purify_reagents Purify aldehyde and amine check_purity->purify_reagents No check_reductant Is reducing agent stoichiometry correct? check_purity->check_reductant Yes purify_reagents->check_reductant adjust_reductant Use 1.1-1.5 eq. of STAB check_reductant->adjust_reductant No success Improved Yield check_reductant->success Yes adjust_reductant->success

Caption: A step-by-step workflow for troubleshooting low yields in reductive amination.

Issue 2: Formation of Side Products in N-Alkylation

Question: I am performing the N-alkylation of pyrrolidin-3-ol with 4-tert-butylbenzyl bromide and observing multiple spots on my TLC plate, suggesting the formation of several products. How can I improve the selectivity of this reaction?

Answer:

The formation of multiple products in N-alkylation reactions is a common issue. The primary side reactions to consider are over-alkylation and O-alkylation.

Potential Causes and Solutions:

  • Di-alkylation (Quaternization): The desired product is a tertiary amine, which can be further alkylated by the 4-tert-butylbenzyl bromide to form a quaternary ammonium salt.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the pyrrolidin-3-ol (e.g., 1.1-1.2 equivalents) relative to the alkylating agent. This ensures that the benzyl bromide is consumed before significant quaternization can occur.

  • O-alkylation: The hydroxyl group of pyrrolidin-3-ol can also be alkylated, leading to the formation of an ether byproduct.

    • Solution: The choice of base and solvent can influence the N- versus O-alkylation ratio. Using a non-polar, aprotic solvent and a hindered base can favor N-alkylation. For instance, using potassium carbonate in acetonitrile is a common choice. A stronger, non-nucleophilic base like sodium hydride in THF can also be effective, but requires stricter anhydrous conditions. [1]* Elimination of Alkyl Halide: With secondary or tertiary alkyl halides, elimination can be a competing reaction. However, with a primary benzylic halide like 4-tert-butylbenzyl bromide, this is less of a concern.

Comparative Table of Reaction Conditions for N-Alkylation:

BaseSolventTemperatureTypical OutcomeReference
K₂CO₃AcetonitrileRefluxGood for many N-alkylations, moderate reactivity.[2]
Cs₂CO₃DMFRoom Temp - 50°CMore reactive than K₂CO₃, can sometimes improve yields.[2]
Et₃N (Triethylamine)DCM or THFRoom TempMild conditions, but may be too weak for less reactive systems.[3]
NaHTHF or DMF0°C to Room TempStrong base, very effective but requires strict anhydrous conditions. [1][1]
Issue 3: Difficult Purification of the Final Product

Question: My reaction seems to have worked, but I am struggling to purify the 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol. It is an oil, and column chromatography is giving me broad peaks and poor separation. What are my options?

Answer:

Purification of polar, amine-containing compounds can be challenging. Here are several strategies to consider:

Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.

    • Extract the deprotonated amine product back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization as a Salt: If the free base is an oil, it is often possible to crystallize it as a salt (e.g., hydrochloride or tartrate).

    • Procedure: Dissolve the purified oil in a suitable solvent (e.g., isopropanol, ethanol, or a mixture with an anti-solvent like MTBE or diethyl ether). [4]Add a solution of the desired acid (e.g., HCl in isopropanol) dropwise until precipitation is complete. The resulting solid can then be collected by filtration and washed with a cold solvent.

  • Optimizing Column Chromatography:

    • Deactivate Silica Gel: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. Pre-treating your silica gel with a small amount of a base (e.g., triethylamine, typically 1-2% in the eluent) can significantly improve the chromatography.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase silica gel for your chromatography.

    • Gradient Elution: A carefully optimized gradient elution (e.g., from pure dichloromethane to a mixture with methanol) can improve separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: reductive amination or N-alkylation?

A1: The choice depends on several factors. Reductive amination is often a one-pot procedure and can be very efficient. [5]It is particularly advantageous if 4-tert-butylbenzaldehyde is readily available. N-alkylation is a very common and well-understood reaction. It may be preferred if 4-tert-butylbenzyl bromide is more accessible or if you want to avoid the use of boron-based reagents.

Q2: Can I use a different reducing agent for the reductive amination?

A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, but it is toxic. Borane-ammonia complexes have also been used for reductive aminations. [6]However, sodium triacetoxyborohydride (STAB) is generally preferred due to its mildness, selectivity, and lower toxicity. [7] Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR of crude reaction aliquots can also provide valuable information.

Q4: My final product is a racemic mixture. How can I obtain a single enantiomer?

A4: To obtain an enantiomerically pure product, you can start with an enantiomerically pure starting material, such as (R)- or (S)-pyrrolidin-3-ol. The synthetic routes described here should not affect the stereocenter at the 3-position of the pyrrolidine ring. Alternatively, the racemic final product can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them by crystallization.

Optimized Experimental Protocol: Reductive Amination

This protocol is a recommended starting point for the synthesis of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol via reductive amination.

Materials:

  • Pyrrolidin-3-ol

  • 4-tert-butylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add pyrrolidin-3-ol (1.0 eq.) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Add 4-tert-butylbenzaldehyde (1.05 eq.) and acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of 0-10% methanol in dichloromethane, or by one of the methods described in the purification troubleshooting section.

References

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • Synthesis of substituted pyrrolidines - DiVA portal. Available at: [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF - ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed. Available at: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - NIH. Available at: [Link]

  • One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound - ResearchGate. Available at: [Link]

  • (PDF) Boron reagents for reductive amination - ResearchGate. Available at: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Available at: [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

Sources

Purification methods for N-substituted 3-pyrrolidinols from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-substituted 3-pyrrolidinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind experimental choices, enabling you to troubleshoot and adapt methods effectively.

Introduction

N-substituted 3-pyrrolidinols are valuable chiral building blocks in medicinal chemistry.[1] Their purification from complex reaction mixtures is a critical step that often presents significant challenges due to their polarity, basicity, and potential for thermal instability. The nature of the nitrogen substituent plays a pivotal role in determining the physicochemical properties of the molecule, thus dictating the most suitable purification strategy.[2] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when planning the purification of N-substituted 3-pyrrolidinols.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Common impurities typically arise from unreacted starting materials, reagents from the preceding synthetic step, and side products. For instance, if synthesizing an N-substituted 3-pyrrolidinol via the reduction of the corresponding N-substituted 3-pyrrolidinone, you may find unreacted ketone.[3] If the synthesis involves N-alkylation or N-arylation of 3-pyrrolidinol, unreacted 3-pyrrolidinol and excess alkylating/arylating agent may be present.[4] Over-oxidation or side reactions during the synthesis of the precursor ketone can also introduce impurities that carry through.[5]

Q2: How does the N-substituent on my 3-pyrrolidinol affect the choice of purification method?

A: The N-substituent dramatically influences the molecule's polarity, solubility, and volatility.

  • N-Boc and other N-acyl groups: These groups reduce the basicity of the nitrogen, often making the compound more amenable to standard silica gel chromatography.

  • N-alkyl groups: Short-chain alkyl groups maintain high polarity. Long-chain alkyl groups increase lipophilicity, making the molecule less polar and more soluble in non-polar organic solvents.[2] This can be advantageous for normal-phase chromatography but may complicate acid-base extractions.[2]

  • N-aryl groups: These substituents generally decrease the polarity compared to N-alkyl analogs and can introduce different intermolecular interactions, affecting both chromatographic behavior and crystallization propensity.[6][7]

  • N-benzyl groups: These are common protecting groups and can be removed via hydrogenolysis. Their presence affects polarity and provides a UV chromophore for easy detection during chromatography.

Q3: My N-substituted 3-pyrrolidinol is highly polar. What is the best initial approach for purification?

A: For highly polar N-substituted 3-pyrrolidinols, direct purification by standard silica gel chromatography can be challenging due to strong interactions with the acidic silica.[8] Consider these initial strategies:

  • Crystallization: If the product is a solid, crystallization is often the most efficient method for obtaining high-purity material. For basic N-substituted 3-pyrrolidinols, forming a hydrochloride or other salt can significantly improve crystallinity.[8]

  • Modified Column Chromatography: If chromatography is necessary, using a modified mobile phase (e.g., with triethylamine or ammonia) or an alternative stationary phase (like alumina or amine-functionalized silica) is recommended.[1][5][9]

  • Vacuum Distillation: For liquid products with sufficient thermal stability, vacuum distillation is an excellent choice, especially for large-scale purifications.[8][10] This is particularly useful for compounds with boiling points above 150°C at atmospheric pressure.[10][11][12]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques in a question-and-answer format.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is a versatile technique, but the basic nitrogen and polar hydroxyl group of N-substituted 3-pyrrolidinols can lead to several issues, primarily with silica gel as the stationary phase.

Problem 1: My compound is streaking or tailing badly on the silica gel column.

  • Cause: This is a classic sign of strong interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[5] This leads to slow, non-uniform elution.

  • Solution 1: Add a Basic Modifier to the Eluent. Incorporating a small amount of a volatile base into your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[5][9][13]

    • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent system.[5]

    • Ammonia: A solution of 7N ammonia in methanol can be used as part of a dichloromethane/methanol mobile phase.[5]

  • Solution 2: Use Deactivated Silica Gel. You can pre-treat the silica gel to reduce its acidity before packing the column.[5][13] (See Protocol 1 for details).

  • Solution 3: Switch to an Alternative Stationary Phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1][5]

    • Amine-functionalized Silica: This stationary phase provides a more basic environment, minimizing unwanted interactions.[5][9]

    • Reverse-Phase (C18) Silica: For more polar compounds, reverse-phase chromatography with a suitable buffer can be effective.[5]

Problem 2: My compound won't elute from the silica gel column, even with a very polar solvent system.

  • Cause: Your compound may be irreversibly adsorbed onto the silica gel due to strong ionic interactions.[5]

  • Solution: In addition to the solutions for tailing, consider that the polarity of your eluent may need a significant boost. For very polar compounds, solvent systems like dichloromethane with a high percentage of methanol (e.g., 10-20%) and a basic modifier are often necessary.[14] If the compound is still retained, it is likely that an alternative purification method such as crystallization or distillation will be more successful.

Problem 3: I have poor separation between my product and a closely-eluting impurity.

  • Cause: The chosen solvent system does not provide enough selectivity for the two compounds.

  • Solution 1: Optimize the Solvent System. Systematically screen different solvent combinations. Sometimes switching one component (e.g., from ethyl acetate to acetone) can alter the selectivity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[13]

  • Solution 2: Dry Loading. If your compound has limited solubility in the column solvent, dissolving it in a stronger solvent and then adsorbing it onto a small amount of silica gel before loading can lead to a tighter initial band and better resolution.[15][16]

G start Crude N-substituted 3-pyrrolidinol is_solid Is the crude product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Liquid/Oil) success Success? crystallize->success distill Vacuum Distillation pure_liquid Pure Liquid Product distill->pure_liquid chromatography Column Chromatography pure_solid Pure Crystalline Product chromatography->pure_solid success->pure_solid Yes form_salt Form Hydrochloride Salt & Attempt Crystallization success->form_salt No success_salt Success? form_salt->success_salt is_thermally_stable->distill Yes is_thermally_stable->chromatography No success_salt->chromatography No success_salt->pure_solid Yes

Sources

Removal of unreacted 4-tert-butylbenzaldehyde from pyrrolidine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrrolidine Derivatives Subject: Removal of Unreacted 4-tert-Butylbenzaldehyde (4-TBB) from Reaction Mixtures

Executive Summary

You are encountering difficulty separating unreacted 4-tert-butylbenzaldehyde (4-TBB) from your pyrrolidine reaction product (likely a tertiary amine via reductive amination).

The Challenge: 4-TBB is highly lipophilic (LogP ~3.3) and has a high boiling point (~248°C). It often co-elutes with alkylated pyrrolidines during standard chromatography and resists removal via rotary evaporation.

The Solution: This guide provides three chemically distinct protocols to remove 4-TBB without tedious chromatography.

  • Protocol A (The "Brindle" Wash): Best for small-to-mid scale (<10g). Uses sodium bisulfite with a phase-transfer trick.[1]

  • Protocol B (Solid-Phase Scavenging): Best for high-throughput/medicinal chemistry (<500mg). Uses polymer-supported hydrazine.[2]

  • Protocol C (pH-Switch Extraction): Best for large scale (>10g). Uses the basicity of the pyrrolidine product.

Diagnostic: Which Protocol Should I Use?

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Protocol A: The Modified Bisulfite Wash (Recommended)

Standard aqueous bisulfite washes often fail for 4-TBB because the aldehyde is too lipophilic to enter the aqueous phase efficiently. This protocol uses a water-miscible co-solvent to force interaction.

Mechanism: 4-TBB reacts with bisulfite to form a water-soluble sulfonate adduct. Reference: Based on the "Brindle Workup" method (Org. Process Res. Dev. 2017).

Reagents:
  • Saturated aqueous Sodium Bisulfite (

    
    )[3]
    
  • Methanol (MeOH) or DMF (as the co-solvent)[3][4]

  • Ethyl Acetate (EtOAc) or Hexanes[3][5][6][7]

Step-by-Step Workflow:
  • Dilution: Dissolve your crude reaction mixture in Methanol (approx. 5 mL per gram of crude). Do not use EtOAc yet.

    • Why? Methanol dissolves both the lipophilic 4-TBB and the aqueous bisulfite, creating a homogeneous phase where the reaction can actually occur.

  • Scavenging: Add Saturated Aqueous

    
      (0.5 – 1.0 mL per mmol of aldehyde).
    
  • Agitation: Shake vigorously for 3–5 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form.[1] This is good.

  • Partitioning: Dilute the mixture with Water (to dissolve salts) and EtOAc (to extract your product).

  • Separation:

    • Aqueous Layer (Bottom): Contains the 4-TBB-bisulfite adduct. Discard.

    • Organic Layer (Top): Contains your purified pyrrolidine product.

  • Wash: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

Troubleshooting Table:

Issue Cause Fix
Emulsion forms 4-TBB adduct is acting like a surfactant. Filter the biphasic mixture through a pad of Celite before separating layers.[4]

| Low recovery of Product | Product is trapped in the MeOH/Water layer. | Perform 2-3 "back-extractions" of the aqueous layer with EtOAc. |

Protocol B: Solid-Phase Scavenging (Medicinal Chemistry)

Ideal for library synthesis or when you want to avoid liquid-liquid extraction issues.

Mechanism: A polymer-supported hydrazine attacks the aldehyde, covalently binding it to the solid bead. The bead is then filtered off, leaving the pure product in solution.

Reagents:
  • Resin: Polystyrene-supported Toluenesulfonyl hydrazide (

    
    ) or Benzyl hydrazine.
    
    • Loading: Typically 1.0 – 2.5 mmol/g.

  • Solvent: DCM or THF.

Step-by-Step Workflow:
  • Calculation: Calculate the theoretical excess of 4-TBB. Use 3 equivalents of resin relative to the excess aldehyde.

  • Incubation: Add the resin to your crude reaction solution (dissolved in DCM).

  • Reaction: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2 to 4 hours at room temperature.

    • Tip: Add a drop of Acetic Acid to catalyze the hydrazone formation.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin beads with DCM to recover any absorbed product.

  • Concentrate: Evaporate the filtrate.

Protocol C: pH-Switch Extraction (Bulk Scale)

Relies on the basicity of the pyrrolidine nitrogen. Only applicable if your product is a basic amine.

Step-by-Step Workflow:
  • Dissolve: Dissolve crude mixture in EtOAc or Diethyl Ether.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The pyrrolidine product becomes protonated (

      
      ) and moves to the water layer. The neutral 4-TBB remains in the organic layer.
      
  • Organic Wash: Keep the aqueous acidic layer. Wash it once with fresh EtOAc to remove entrained aldehyde. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Chemistry: The amine is deprotonated and becomes lipophilic again.

  • Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Dry & Concentrate: Combine organics, dry over

    
    , and evaporate.
    

Visualizing the Chemistry

Figure 2: Mechanism of the Bisulfite Wash. The co-solvent (MeOH) is critical to bring the lipophilic aldehyde into contact with the bisulfite ion.

References

  • Boucher, M. M., et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4]

    • Key Insight: Establishes the "Brindle" protocol using methanol/DMF to solubilize lipophilic aldehydes for bisulfite capture.
  • Sigma-Aldrich. (n.d.). "4-tert-Butylbenzaldehyde Product Sheet."

    • Key Insight: Verification of physical properties (BP: 248°C) and lipophilicity.
  • Biotage. (2023).[6] "Is there an easy way to purify organic amines?" Biotage Blog.

    • Key Insight: Discusses amine-functionalized silica and acid-base interactions for purific
  • Marsh, A., et al. (2004). "Solid-Supported Reagents Handbook." Polymer-Supported Reagents. Key Insight: General reference for the use of sulfonyl hydrazide resins in aldehyde scavenging.

Sources

Handling safety precautions for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol skin irritation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Safety for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Compound Profile & Hazard Analysis

Compound: 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol Synonyms: N-(4-tert-butylbenzyl)-3-pyrrolidinol Chemical Class: N-Benzyl Pyrrolidine / Tertiary Amine / Secondary Alcohol[1]

Senior Scientist Note: While this specific compound is often used as a chiral building block in drug discovery, its safety profile is frequently underestimated. Unlike simple pyrrolidine (which is corrosive), the addition of the 4-tert-butylbenzyl group significantly alters its toxicokinetics.[1] The tert-butyl moiety increases lipophilicity (LogP), facilitating rapid dermal absorption, while the pyrrolidine nitrogen retains basicity, capable of causing chemical burns or severe dermatitis upon prolonged contact.

GHS Hazard Classification (Derived/Read-Across)

Based on structural analogs (1-Benzyl-3-pyrrolidinol, 4-tert-butylbenzylamine)[1]

Hazard CodeClassificationDescription
H315 Skin Irrit. 2Causes skin irritation (erythema, edema).[1]
H319 Eye Irrit. 2ACauses serious eye irritation.[2][3]
H335 STOT SE 3May cause respiratory irritation.[2][3]
Note AbsorptionPotential for enhanced dermal absorption due to lipophilicity.

Troubleshooting Guide: Skin Contact & Irritation

Q1: I spilled a small amount on my forearm while weighing. I washed it off, but the redness persists. Why?

Technical Diagnosis: You are likely experiencing Lipophilic Amine Penetration .

  • The Mechanism: The tert-butyl group acts as a "grease ball," allowing the molecule to penetrate the stratum corneum faster than hydrophilic amines.

  • The Reaction: Once in the epidermis, the basic nitrogen (pKa ~9-10) raises the local pH, saponifying skin lipids and triggering an inflammatory response.

  • Why Water Failed: Simple water rinsing often beads off lipophilic amines. You removed the surface bulk, but the subsurface residue is still reacting.

Corrective Protocol:

  • Surfactant Wash: Immediately re-wash with warm water and copious liquid soap (surfactants solubilize the tert-butyl tail).

  • Neutralization (Optional): If a "soapy/slippery" feeling persists (sign of base on skin), apply a 2% Acetic Acid solution or vinegar for 30 seconds, then rinse.

  • Observation: Monitor for 24 hours. If blistering occurs, this indicates a chemical burn (necrosis), not just irritation. Seek medical attention.

Q2: I am wearing standard nitrile gloves, but I feel a burning sensation underneath. Did the chemical break through?

Technical Diagnosis: Yes, likely via Permeation Breakthrough .

  • Standard Nitrile (4 mil): Often provides <15 minutes protection against aromatic amines with lipophilic side chains. The tert-butyl group swells the polymer matrix, creating micro-channels for the amine to pass through.[1]

  • Sweat Effect: Sweat inside the glove creates a moist environment that can trap the permeating amine against the skin, accelerating irritation (occlusion effect).

Corrective Protocol:

  • Doff Immediately: Remove gloves using the "beak" method (pulling from the wrist inside-out) to avoid touching the outer surface.

  • Double Glove Strategy: For future handling, use High-Performance Nitrile (6-8 mil) or a Laminate (Silver Shield) under-glove.[1]

  • Change Frequency: Change outer gloves every 30 minutes or immediately after a splash.

Q3: How do I clean a spill of this viscous oil on the benchtop? It smears when I wipe it.

Technical Diagnosis: The compound is a viscous, lipophilic oil. Using a dry paper towel or water-soaked wipe merely spreads the film (increasing surface area and evaporation/inhalation risk).

Corrective Protocol:

  • Solvent Selection: Do NOT use Acetone (it enhances skin permeability if you touch it). Use Ethanol or Isopropanol to solubilize the oil.

  • The "Circle-In" Method:

    • Soak a wipe in Ethanol.

    • Wipe from the outside of the spill toward the center to contain it.

    • Repeat with fresh wipes until no residue remains.

  • Final Decontamination: Wipe the area with a mild detergent solution to remove final traces.

Visualizing the Safety Protocols

A. Exposure Response Workflow

Logic flow for immediate action upon skin contact.[2][4][5]

SkinExposureResponse Start Skin Contact Event Rinse 1. Blot excess (Do not rub) 2. Rinse with Water (1 min) Start->Rinse Soap 3. Wash with Soap + Warm Water (Targeting Lipophilic Tail) Rinse->Soap Check Does skin feel 'slippery' or persist in redness? Soap->Check Neutralize Apply 2% Acetic Acid (Neutralize Amine) Check->Neutralize Yes Monitor Monitor for 24hrs (Delayed Dermatitis) Check->Monitor No Neutralize->Monitor Medical Seek Medical Attention (Chemical Burn Risk) Monitor->Medical Blistering/Pain

Figure 1: Decision tree for managing dermal exposure to lipophilic amines.

B. PPE Selection Logic

Selecting the right glove based on task duration.

PPESelection Task Task Definition Splash Splash Risk Only (Weighing/Transfer) Task->Splash Immersion High Exposure Risk (Synthesis/Cleanup) Task->Immersion Glove1 Standard Nitrile (4 mil) Change <15 mins Splash->Glove1 Glove2 Double Gloving: Laminate Liner + Nitrile Outer Immersion->Glove2 Reason1 Risk: Rapid Permeation via Tert-Butyl group Glove1->Reason1

Figure 2: PPE selection strategy emphasizing permeation resistance.

Frequently Asked Questions (FAQs)

Q: Can I use a standard N95 mask for this powder/solid? A: If the compound is a solid (low melting point), an N95 protects against dust. However, if it is an oil or dissolved in solvent, an N95 is useless against vapors. Use a Half-Face Respirator with Organic Vapor/Amine cartridges (P100/OV) if working outside a fume hood.

Q: Is this compound carcinogenic? A: There is no specific data for this exact structure. However, secondary/tertiary amines can form Nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites, nitric acid). Strictly avoid mixing this compound with oxidizing acids or nitrosating agents.

Q: How do I dispose of the waste? A: Do not pour down the drain. This is a basic organic amine.

  • Solid/Oil Waste: Dispose of in "Solid Hazardous Waste" or "Organic Solvents" container.

  • Aqueous Washings: If you washed glassware, the first rinse should go into "Aqueous Basic Waste."

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: (S)-(-)-1-Benzyl-3-pyrrolidinol (Analog Read-Across). Retrieved from [1]

  • PubChem. (2025).[7] Compound Summary: 1-Methyl-3-pyrrolidinol (Structural Core).[1] National Library of Medicine. Retrieved from

  • ECHA. (2021). Candidate List of Substances of Very High Concern: 4-tert-butylbenzyl derivatives. European Chemicals Agency.[7] Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Pyrrolidinol (Functional Group Hazards). Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol. Designed for researchers and professionals in drug development, this document moves beyond a simple peak list, offering a predictive framework based on structural components, a rigorous experimental protocol for data acquisition, and a comparative analysis to ensure robust structural verification. Our approach is grounded in established spectroscopic principles to provide a self-validating system for spectral interpretation.

Foundational Principles: Predicting the Spectrum

Before analyzing an experimental spectrum, a proficient scientist builds a hypothesis. The structure of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol can be deconstructed into two primary fragments: the 4-tert-butylbenzyl group and the pyrrolidin-3-ol ring . By analyzing the expected electronic environments of the protons in each fragment, we can predict their chemical shifts (δ), integrations, and splitting patterns (multiplicity).

The chemical environment, and thus the chemical shift, of a proton is dictated by the electron density surrounding it. Electronegative atoms or unsaturated groups withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[1][2][3]

G cluster_mol Molecular Structure & Proton Labeling mol_structure

Caption: Labeled structure of the target molecule.

The 4-tert-butylbenzyl Moiety
  • Tert-butyl Protons (H_a): This group contains nine chemically equivalent protons. Due to the free rotation around the C-C single bonds, they will produce a single, sharp signal. Lacking adjacent protons, this signal will be a singlet. Its position far from any electronegative groups places it in the aliphatic region, typically around 1.3 ppm.[4][5] The large integration value (9H) makes this peak a prominent landmark in the spectrum.[4]

  • Aromatic Protons (H_b, H_c): The benzene ring is para-substituted, creating a symmetrical AA'BB' system. Protons H_b are ortho to the alkyl substituent, while protons H_c are ortho to the benzylic carbon. This symmetry results in two signals, each integrating to 2H. They will appear as doublets due to coupling with each other. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[6] We predict two doublets around 7.2-7.4 ppm.

  • Benzylic Protons (H_d): These two protons are adjacent to both the aromatic ring and the nitrogen atom of the pyrrolidine ring. This "benzylic" position typically results in a chemical shift between 2.2 and 3.0 ppm.[7][8] The additional deshielding from the electronegative nitrogen will shift it further downfield. With no adjacent non-equivalent protons, this signal is expected to be a singlet.

The Pyrrolidin-3-ol Ring

The pyrrolidine ring presents a more complex system due to the stereocenter at C3 and the diastereotopic nature of the methylene protons.

  • Hydroxyl Proton (H_e): The chemical shift of an alcohol proton is highly variable (typically 1-5 ppm) and depends on concentration, temperature, and solvent.[3] It often appears as a broad singlet and may not show coupling.

  • Methine Proton (H_f): This proton is attached to the same carbon as the hydroxyl group, placing it in a deshielded environment (~3.5-5.5 ppm).[8] It is coupled to four neighboring protons on C2 and C4, and will likely appear as a multiplet. In unsubstituted pyrrolidin-3-ol, this proton appears around 4.3-4.4 ppm.[9]

  • Ring Methylene Protons (H_g, H_h, H_i, H_j): The protons on the carbons adjacent to the nitrogen (C2 and C5) are deshielded by the nitrogen and are expected in the 2.2-2.9 ppm range.[6] The protons at C4 are further upfield. Due to the chiral center at C3, the geminal protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and can couple to each other.[10][11] This leads to complex, overlapping multiplets for the pyrrolidine ring protons.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol in a standard solvent like CDCl₃.

Proton Label Assignment Predicted δ (ppm) Integration Predicted Multiplicity Justification
H_a-C(CH₃)₃~1.319HSinglet (s)Aliphatic, isolated methyl groups.[4][12]
H_cAromatic~7.252HDoublet (d)Aromatic, ortho to benzylic carbon.
H_bAromatic~7.352HDoublet (d)Aromatic, ortho to tert-butyl group.
H_dAr-CH₂-N~3.652HSinglet (s)Benzylic and alpha to nitrogen.[6]
H_g, H_hN-CH₂-CH₂2.5 - 3.02HMultiplet (m)Pyrrolidine C5 protons, alpha to N.
H_i, H_jN-CH₂-CH(OH)2.3 - 2.82HMultiplet (m)Pyrrolidine C2 protons, alpha to N.
H_k, H_lCH(OH)-CH₂-C1.6 - 2.22HMultiplet (m)Pyrrolidine C4 protons.
H_fCH-OH~4.401HMultiplet (m)Carbinol proton, deshielded by -OH.[9]
H_eO-HVariable (1-5)1HBroad Singlet (br s)Exchangeable hydroxyl proton.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A trustworthy analysis depends on high-quality data. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. This self-validating workflow ensures reproducibility and accuracy.

G cluster_1d 1D NMR cluster_2d 2D NMR (Advanced) cluster_other Other Techniques H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Resolves Overlaps HSQC HSQC (¹H-¹³C Correlations) H1->HSQC Connects Protons to Carbons MS Mass Spectrometry (Molecular Weight) H1->MS IR IR Spectroscopy (Functional Groups) H1->IR C13 ¹³C NMR (Carbon Framework) C13->HSQC Connects Protons to Carbons

Caption: Relationship between 1D NMR and complementary techniques.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between coupled protons. This would definitively link the methine proton (H_f) to the methylene protons at C2 and C4, and trace the connectivity throughout the entire pyrrolidine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of both the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Conclusion

The ¹H NMR spectrum of 1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol is rich with structural information. The key diagnostic signals include the intense 9H singlet for the tert-butyl group at ~1.3 ppm, the AA'BB' doublet system for the aromatic protons around 7.2-7.4 ppm, the benzylic singlet at ~3.6 ppm, and the characteristic multiplets of the pyrrolidin-3-ol ring. By employing a predictive approach based on fundamental principles and confirming with high-quality experimental data, a confident structural elucidation is readily achievable. For complex spin systems, as seen in the pyrrolidine ring, advanced 2D NMR techniques serve as the gold standard for complete and unambiguous assignment.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Beaudoin, D., et al. (n.d.). In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Chart. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl.... Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-tert-Butylbenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • Lander College. (n.d.). Structure Identification By 1h NMR. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of N-Benzyl Pyrrolidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of N-benzyl pyrrolidine derivatives, a structural motif ubiquitous in medicinal chemistry (e.g., antihistamines, nicotine analogs, and synthetic cathinones). Unlike generic spectral libraries, this document focuses on the causality of fragmentation—specifically the competition between tropylium ion formation and pyrrolidine ring retention—governed by Stevenson’s Rule. It compares ionization modes (EI vs. ESI) and structural analogs to assist researchers in structural elucidation and metabolite identification.

Part 1: Mechanistic Foundations[1]

To accurately interpret the spectra of N-benzyl pyrrolidines, one must understand the energy dynamics driving dissociation. The fragmentation is not random; it is a deterministic competition between two moieties (the benzyl ring and the pyrrolidine ring) for the positive charge.

The Dominant Mechanism: Stevenson’s Rule Application

Upon ionization, the molecule forms a radical cation (


) in Electron Impact (EI) or a protonated molecule (

) in Electrospray Ionization (ESI). The primary cleavage occurs at the

bond connecting the benzyl group to the pyrrolidine nitrogen.

According to Stevenson’s Rule , when a bond dissociates, the positive charge remains on the fragment with the lower ionization energy (IE) .

  • Pathway A (Benzyl Retention): Formation of the Tropylium ion (

    
    , 
    
    
    
    91).[1] The benzyl radical has a low IE due to resonance stabilization, which often rearranges to the highly stable seven-membered tropylium ring.
  • Pathway B (Pyrrolidine Retention): Formation of the N-methylenepyrrolidinium ion (

    
     84) or Pyrrolidinium ion (
    
    
    
    70), depending on the exact cleavage point.
Comparison of Ionization Modes
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy State High energy (70 eV).[2] Hard ionization.[3]Low energy.[4][3] Soft ionization.[4][2]
Molecular Ion Weak or absent (

).[5]
Dominant (

).
Base Peak Tropylium (

91)
is typically the base peak for unsubstituted derivatives.
Protonated Parent is base. MS/MS (CID) is required to generate fragments.
Mechanism Radical-site initiated

-cleavage.[4][3]
Charge-remote or charge-directed fragmentation (Protonation on N weakens C-N bond).
Visualization of Fragmentation Pathways

Fragmentation Parent N-Benzyl Pyrrolidine (Parent Molecule) Ionization Ionization (EI: -e⁻ | ESI: +H⁺) Parent->Ionization Intermediate Activated Complex (Radical Cation / Protonated) Ionization->Intermediate Tropylium Tropylium Ion (m/z 91) Dominant in EI Intermediate->Tropylium Path A: Benzyl Retention (Lower IE) Pyrrolidine Pyrrolidinium Ion (m/z 70 or 84) Minor Pathway Intermediate->Pyrrolidine Path B: Ring Retention

Figure 1: Competitive fragmentation pathways. Path A dominates due to the high stability of the aromatic tropylium cation.

Part 2: Comparative Analysis & Data

This section compares the "performance" (spectral distinctiveness) of N-benzyl pyrrolidine against its structural analogs and examines how chemical substituents alter the fragmentation landscape.

Substituent Effects (The "Electronic Switch")

The nature of the substituent on the benzyl ring acts as a switch, altering the ionization energy and shifting the base peak.

  • Electron Donating Groups (EDG): Stabilize the benzyl cation.

  • Electron Withdrawing Groups (EWG): Destabilize the benzyl cation, forcing charge retention onto the pyrrolidine ring.

Table 1: Diagnostic Ions by Substituent Class

Derivative TypeSubstituent (Para)Electronic EffectDominant Fragment (EI)Diagnostic Ion (

)
Mechanism Note
Unsubstituted -HNeutralTropylium91 Baseline stability.
Activated -OCH

(Methoxy)
Strong EDGSubstituted Tropylium121 Methoxy group stabilizes positive charge on benzyl ring; intensity increases.
Deactivated -NO

(Nitro)
Strong EWGPyrrolidinium70 / 84 Benzyl cation is destabilized. Charge prefers the pyrrolidine nitrogen.
Halogenated -Cl (Chloro)Weak EWGChlorotropylium125 / 127 Characteristic 3:1 isotope ratio observed in the fragment.
Structural Analog Comparison

When identifying unknown metabolites, distinguishing the pyrrolidine ring from other heterocycles is critical.

Table 2: N-Benzyl Pyrrolidine vs. Alternatives

ScaffoldRing SizeCharacteristic Neutral Loss (ESI-MS/MS)Diagnostic Low Mass Ion
N-Benzyl Pyrrolidine 5-memberedLoss of 71 Da (Pyrrolidine)

70 (Ring fragment)
N-Benzyl Piperidine 6-memberedLoss of 85 Da (Piperidine)

84 (Ring fragment)
N-Benzyl Morpholine 6-membered (O-heterocycle)Loss of 87 Da (Morpholine)

86 (Ring fragment)

Analyst Note: In ESI-MS/MS, if you observe a neutral loss of 71 Da from the parent mass, it is a strong indicator of a pyrrolidine moiety.

Part 3: Experimental Protocol

To reproduce these fragmentation patterns for library validation or quality control, follow this self-validating protocol. This workflow is designed for LC-MS/MS (ESI) but includes notes for GC-MS (EI).

Standardized Workflow

Workflow Sample Sample Preparation (10 µM in MeOH:H2O) Injection Direct Infusion / LC (Flow: 10 µL/min) Sample->Injection Source ESI Source (+ Mode, 3.5 kV) Injection->Source MS1 Full Scan (MS1) Confirm [M+H]+ Source->MS1 Collision Collision Cell (CID) Ramp CE: 10-40 eV MS1->Collision Detection MS2 Detection Identify m/z 91 vs Ring Ion Collision->Detection

Figure 2: Experimental workflow for characterizing N-benzyl derivatives.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the N-benzyl pyrrolidine derivative in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 0.1% Formic Acid in water. Rationale: Acidic pH ensures complete protonation (

      
      ), maximizing sensitivity in ESI positive mode.
      
  • Instrument Setup (LC-MS/MS):

    • Source: ESI Positive.[2][3][7]

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Data Acquisition (The "Energy Ramp" Technique):

    • Do not use a single collision energy (CE).

    • Acquire spectra at stepped CE values: 10, 20, and 40 eV.

    • Validation Check: At 10 eV, the parent ion (

      
      ) should be 100% abundance. At 40 eV, the parent should disappear, replaced by the tropylium ion (
      
      
      
      91) or substituted benzyl ion.
  • Data Interpretation:

    • Check for the "Crossover Point": The energy at which the intensity of the benzyl fragment exceeds the parent ion. This value correlates with the bond dissociation energy of the C-N bond.

Part 4: Diagnostic Ions & Interpretation Guide

Use this reference list to quickly validate spectral data during drug development or forensic analysis.

  • 
     91 (Tropylium):  The "Red Flag" for any benzyl-containing moiety. If this is absent in EI, the benzyl group is likely heavily substituted with electron-withdrawing groups.
    
  • 
     65 (Cyclopentadienyl):  A secondary fragment formed from the decomposition of the tropylium ion (Loss of acetylene, 
    
    
    
    ). Presence of 91
    
    
    65 transition confirms the benzyl structure.
  • 
     70 (
    
    
    
    ):
    Specific to the pyrrolidine ring. If you see
    
    
    84 instead, suspect a piperidine ring or a methyl-substituted pyrrolidine.

References

  • NIST Mass Spectrometry Data Center. (2023). 1-Benzylpyrrolidine Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2024).[8] 1-Benzylpyrrolidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Westphall, M. S., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Zuba, D. (2012). Identification of Pyrrolidinophenone-type Designer Drugs by Mass Spectrometry. Forensic Science International.[3] (Contextual reference for pyrrolidine ring fragmentation). Available at: [Link]

Sources

A Tale of Two Substituents: Unraveling the Biological Activity of Tert-butyl vs. Unsubstituted Benzyl Pyrrolidinols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its three-dimensional architecture and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics.[3] The biological activity of pyrrolidinol derivatives can be profoundly influenced by the nature of the substituent on the ring nitrogen. This guide provides a comparative analysis of two commonly employed substituents: the sterically demanding tert-butyl group and the versatile unsubstituted benzyl group. We will delve into the synthetic considerations, structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Choice of Substituent: Steric Hindrance vs. Aromatic Interaction

The selection of a substituent in drug design is a deliberate process aimed at optimizing a compound's interaction with its biological target and improving its pharmacokinetic profile. The tert-butyl and benzyl groups, while both carbon-based, impart distinct properties to the parent pyrrolidinol molecule.

The tert-butyl group is the archetypal bulky substituent in organic chemistry.[4] Its primary influence stems from its significant steric hindrance, which can:

  • Enhance Metabolic Stability: The bulky nature of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, particularly cytochrome P450s, thereby increasing the compound's half-life in the body.[5][6]

  • Improve Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype by preventing the molecule from fitting into the binding pockets of off-target receptors.[5]

  • Modulate Physicochemical Properties: Its lipophilic character can be leveraged to fine-tune solubility and membrane permeability.[5]

In contrast, the unsubstituted benzyl group offers a different set of attributes:

  • Aromatic Interactions: The phenyl ring of the benzyl group can engage in various non-covalent interactions with biological targets, including π-π stacking, cation-π, and hydrophobic interactions. These interactions can significantly contribute to binding affinity.

  • Structural Flexibility: The methylene linker between the phenyl ring and the pyrrolidine nitrogen provides a degree of conformational flexibility, allowing the aromatic ring to adopt an optimal orientation within a binding pocket.

  • Metabolic Susceptibility: The benzylic position is susceptible to oxidation by metabolic enzymes, which can be a liability or, in some cases, a desired feature for prodrug design.[7]

Synthesis of N-Substituted Pyrrolidinols: A Practical Approach

The synthesis of N-tert-butyl and N-benzyl-3-pyrrolidinol can be readily achieved from commercially available 3-pyrrolidinol. A common and efficient method is through nucleophilic substitution, where the nitrogen of the pyrrolidine ring acts as a nucleophile, attacking an appropriate electrophile.

Experimental Protocol: Synthesis of N-tert-butyl-3-pyrrolidinol

  • Reaction Setup: To a solution of 3-pyrrolidinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Alkylating Agent: Slowly add tert-butyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-tert-butyl-3-pyrrolidinol.

Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinol

  • Reaction Setup: Dissolve 3-pyrrolidinol (1.0 eq) in a suitable solvent like DCM or acetonitrile. Add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Workup: Upon completion, filter off the base and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield N-benzyl-3-pyrrolidinol.[8]

Structural Confirmation: The Role of NMR and Mass Spectrometry

The identity and purity of the synthesized compounds should be rigorously confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Key diagnostic signals for N-tert-butyl-3-pyrrolidinol include a singlet in the 1H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group. For N-benzyl-3-pyrrolidinol, characteristic signals in the aromatic region of the 1H NMR spectrum and a singlet for the benzylic methylene protons are expected.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecules. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[9][10]

Comparative Biological Evaluation: A Hypothetical Case Study

Hypothetical Scenario: Evaluation of the anticancer and antibacterial activities of N-tert-butyl-3-pyrrolidinol (Compound A) and N-benzyl-3-pyrrolidinol (Compound B).

1. Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[1][2][5][14] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of Compound A and Compound B in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Interpretation:

Based on the principles of medicinal chemistry, we can hypothesize the following outcomes:

  • N-benzyl-3-pyrrolidinol (Compound B) might exhibit higher initial cytotoxicity due to potential interactions of the benzyl group with intracellular targets.

  • N-tert-butyl-3-pyrrolidinol (Compound A) could show lower acute cytotoxicity but may possess a better pharmacokinetic profile in vivo due to enhanced metabolic stability.

Data Presentation:

CompoundSubstituentHypothetical IC50 (µM) on MCF-7 cells
Atert-butyl50
BUnsubstituted Benzyl25

2. Antimicrobial Activity: Zone of Inhibition Assay

The zone of inhibition assay is a qualitative method to assess the antimicrobial activity of a compound.[15][16]

Experimental Protocol: Zone of Inhibition Assay

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of a bacterial strain (e.g., Staphylococcus aureus).

  • Agar Plate Inoculation: Spread the bacterial culture evenly onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Application: Impregnate sterile paper discs with known concentrations of Compound A and Compound B. Place the discs onto the inoculated agar plate. Include a negative control (disc with solvent) and a positive control (disc with a known antibiotic).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc.

Expected Outcomes and Interpretation:

The size of the zone of inhibition is indicative of the antimicrobial potency.

  • A larger zone of inhibition suggests greater antimicrobial activity. The physicochemical properties of the compounds, such as their ability to diffuse through the agar, will also influence the results.

Data Presentation:

CompoundSubstituentHypothetical Zone of Inhibition (mm) against S. aureus
Atert-butyl10
BUnsubstituted Benzyl15

Structure-Activity Relationship (SAR) and Future Directions

The hypothetical data above illustrates a potential scenario where the N-benzyl substituent confers greater in vitro potency, possibly due to favorable interactions of the aromatic ring with the biological target. However, the N-tert-butyl derivative, while less potent in vitro, might offer advantages in terms of metabolic stability, a critical parameter for in vivo efficacy.[17][18]

This comparative analysis underscores the importance of substituent choice in drug design. Future studies could explore:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the biological activity of N-substituted pyrrolidinols.

  • In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

  • Exploration of other substituents: To further optimize the biological activity and drug-like properties of the pyrrolidinol scaffold.

Conclusion

The comparison between tert-butyl and unsubstituted benzyl pyrrolidinols highlights a fundamental principle in medicinal chemistry: the profound impact of subtle structural modifications on biological activity. While the benzyl group may offer advantages in terms of direct target engagement through aromatic interactions, the tert-butyl group provides a powerful tool for enhancing metabolic stability and modulating selectivity through steric hindrance. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and contribute to the ever-expanding landscape of pyrrolidinol-based therapeutics.

Visualizing the Concepts

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_tert_butyl N-tert-butyl-3-pyrrolidinol Synthesis cluster_benzyl N-benzyl-3-pyrrolidinol Synthesis 3-pyrrolidinol_A 3-Pyrrolidinol Reaction_A Nucleophilic Substitution (DIPEA, DCM) 3-pyrrolidinol_A->Reaction_A tert-butyl_bromide tert-butyl bromide tert-butyl_bromide->Reaction_A Product_A N-tert-butyl-3-pyrrolidinol Reaction_A->Product_A 3-pyrrolidinol_B 3-Pyrrolidinol Reaction_B Nucleophilic Substitution (K2CO3, DCM) 3-pyrrolidinol_B->Reaction_B benzyl_bromide Benzyl Bromide benzyl_bromide->Reaction_B Product_B N-benzyl-3-pyrrolidinol Reaction_B->Product_B

Caption: Synthetic routes to N-tert-butyl and N-benzyl-3-pyrrolidinol.

DOT Script for Biological Evaluation Workflow

Biological_Evaluation cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Compound_A N-tert-butyl-3-pyrrolidinol MTT_Assay MTT Cytotoxicity Assay (MCF-7 cells) Compound_A->MTT_Assay Zone_of_Inhibition Zone of Inhibition Assay (S. aureus) Compound_A->Zone_of_Inhibition Compound_B N-benzyl-3-pyrrolidinol Compound_B->MTT_Assay Compound_B->Zone_of_Inhibition IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Zone_Measurement Measure Zone Diameter Zone_of_Inhibition->Zone_Measurement

Caption: Workflow for comparative biological evaluation.

References

  • Adamson BW, Barret PA, Wilkison S. Aminoalkyl tertiary carbinol and derived products Part IV. Spasmolytics, Phenyl-and. Cyclohexylphenyl-carbinols. J Chem Soc. 1951;52.
  • Li Petri G, Honcharova M, Carbone A, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4884.
  • Li Petri G, Honcharova M, Carbone A, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4884.
  • Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. Available at: [Link]

  • Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity. Available at: [Link]

  • Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J Immunol Methods. 1983;65(1-2):55-63.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Lopez-Avila V. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. J Anal Bioanal Tech. 2014;5(4):1000193.
  • Li Petri G, Honcharova M, Carbone A, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4884.
  • Ghoneim AA, Assy MG. Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel. J Chem Soc Pak. 2017;39(3):474-481.
  • El-Sawy ER, Mandour AH, Mahmoud K, Islam I, Abo-Salem HM. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharm. 2012;62(2):157-177.
  • Wang Y, Li Y, Zhang Y, et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Yanni AS, El-Sayed WA, El-Gaby MSA. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. J Heterocyclic Chem. 2010;47(4):913-918.
  • Staszowska-Karkut M, Sanna M, Matyjaszczyk B, et al.
  • El-Sawy ER, Mandour AH, Mahmoud K, Islam I, Abo-Salem HM. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharm. 2012;62(2):157-177.
  • Shinkre B, Raisch KP, Fan L, Velu S. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity. Bioorg Med Chem Lett. 2007;17(19):5370-5374.
  • Wnuk SF, Robins MJ. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. J Med Chem. 2014;57(21):8817-8832.
  • Sergazy AA, Kaldybayeva AB, Malmakova AE, Tassibekov KS, Yu VK. Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). Pharm Chem J. 2025;59(1):1-10.
  • Gouda AM, Almalki FA, Abdalla AN, et al. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Eur J Med Chem. 2023;259:115712.
  • Perekhoda L, Suleiman M, Podolsky I, et al. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Pharmacia. 2024;71(1):123-132.
  • Ohta H, Watabe K, Ohe T, et al. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase.
  • Wnuk SF, Robins MJ. Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. 2015;10(3):421-432.
  • Yellareddy T, Kumar BV, Kumar GA, et al. Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. Orient J Chem. 2017;33(3):1433-1440.
  • El-Sawy ER, Bassyouni FA, Abu-Bakr SH, et al. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Med Chem Res. 2013;22(10):4945-4956.
  • Gouda AM, Almalki FA, Abdalla AN, et al. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Eur J Med Chem. 2023;259:115712.
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  • Kumar N, Singh P, Kumar A, et al. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)
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  • Brullo C, Massarotti A, Coviello V, et al. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules. 2020;25(18):4248.
  • Faber K. The tert-butyl group in chemistry and biology.
  • Smirnov A, Goryunov E, Goryunova O, et al.

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Spectroscopic Characterization of Functionalized Pyrrolidines: A Comparative Guide to Hydroxyl and Tert-Butyl Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy absorption bands for hydroxyl and tert-butyl groups in pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyrrolidine scaffold—central to proline derivatives and organocatalysts—presents unique stereoelectronic challenges. Accurate structural assignment often relies on distinguishing subtle vibrational modes of substituents against the background of the strained five-membered ring. This guide provides a technical comparison of Infrared (IR) absorption bands for Hydroxyl (-OH) and Tert-Butyl (t-Bu) groups within pyrrolidine systems. It distinguishes these moieties from interfering signals (such as N-H stretches) and outlines self-validating protocols for confirming intramolecular hydrogen bonding, a critical parameter in structure-activity relationship (SAR) studies.

Part 1: The Hydroxyl Group (The H-Bonding Probe)

The hydroxyl group in pyrrolidines (e.g., 3-hydroxypyrrolidine) serves as a sensitive probe for conformational analysis. Unlike acyclic alcohols, the OH group in a pyrrolidine ring is subject to ring puckering, which dictates its ability to form intramolecular hydrogen bonds (e.g., with the ring nitrogen or adjacent carbonyls).

Spectral Resolution: O-H vs. N-H

The primary challenge in characterizing hydroxypyrrolidines is the overlap between O-H and N-H stretching vibrations in the 3200–3650 cm⁻¹ region.

FeatureHydroxyl (O-H) StretchAmine (N-H) Stretch (Pyrrolidine Ring)
Frequency (Free) 3600–3650 cm⁻¹ 3300–3500 cm⁻¹
Band Shape Sharp (if free); Broad (if H-bonded)Sharp to Medium; often "spiky"
Intensity Strong / VariableWeak to Medium
H-Bond Sensitivity High (shifts >100 cm⁻¹ lower)Moderate
Diagnostic Test Disappears with D₂O exchangeDisappears with D₂O exchange; Absent in N-substituted analogs
Differentiating H-Bonding States

The "performance" of the IR analysis depends on the sample phase. In the condensed phase (neat/ATR), intermolecular H-bonding dominates, masking structural details. In dilute solution, intramolecular interactions reveal the scaffold's specific conformation.

  • Free O-H: Appears as a sharp needle at ~3620 cm⁻¹.[1] Indicates no interaction with the nitrogen lone pair.

  • Intramolecular H-Bonded O-H: Appears at ~3500–3550 cm⁻¹. This red shift indicates a stabilized conformation (e.g., syn relationship between OH and N-substituents).

  • Intermolecular H-Bonded O-H: Broad mound centered at 3300–3400 cm⁻¹. Dominates in solid-state (KBr) or neat films.

Part 2: The Tert-Butyl Group (The Steric Anchor)

The tert-butyl group is often employed as a bulky "anchor" to lock conformation or as a protecting group (e.g., N-Boc). Its IR signature is highly diagnostic due to the "gem-dimethyl" effect, which splits the C-H bending vibrations.

The Diagnostic Doublet

While C-H stretching (2850–3000 cm⁻¹) is often obscured by the pyrrolidine ring hydrogens, the skeletal bending modes provide a definitive fingerprint.

Vibration ModeFrequency (cm⁻¹)Description
Sym. CH₃ Deformation 1390–1395 cm⁻¹ First band of the "gem-dimethyl" doublet.
Sym. CH₃ Deformation 1365–1370 cm⁻¹ Second band; typically stronger intensity.
Skeletal C-C 1200–1255 cm⁻¹ Coupled skeletal vibrations; useful for N-Boc confirmation.

Comparative Insight: In N-Boc-pyrrolidine, the carbonyl stretch appears at ~1690–1700 cm⁻¹ (lower than typical esters due to the amide-like resonance), while the t-butyl doublet at 1365/1390 cm⁻¹ confirms the presence of the Boc group, distinguishing it from simple N-acyl derivatives.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, researchers must validate whether an observed shift is due to intrinsic molecular geometry (intramolecular) or concentration artifacts (intermolecular).

Protocol: The Dilution Study

This is the gold standard for distinguishing hydrogen bonding types.

Reagents: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (Spectroscopic Grade). Apparatus: Transmission IR cell (CaF₂ or KBr windows) with variable path length (0.1 mm to 10 mm).

Step-by-Step Workflow:

  • Baseline Scan: Collect spectrum of the neat sample (or high concentration, ~0.1 M). Observe the broad band at ~3350 cm⁻¹.

  • Serial Dilution: Prepare solutions at 0.01 M, 0.005 M, and 0.001 M.

  • Path Length Adjustment: As concentration decreases, increase cell path length to maintain signal intensity.

  • Analysis: Overlay the spectra.

    • Intermolecular H-bonds (aggregates) will diminish/disappear upon dilution.[2][3]

    • Intramolecular H-bonds (structural) will remain constant in frequency and relative intensity.

Visualization: H-Bonding Validation Logic

The following diagram illustrates the decision logic for assigning the O-H stretch based on the dilution protocol.

DilutionLogic Start Start: Acquire Spectrum (3200-3650 cm⁻¹) CheckBroad Is the peak broad (centered ~3350 cm⁻¹)? Start->CheckBroad Dilute Perform Serial Dilution (0.1M → 0.001M) CheckBroad->Dilute Yes Free Conclusion: Free Hydroxyl Group (No H-Bonding) CheckBroad->Free No (Sharp, >3600) ShiftCheck Does the peak intensity/position change significantly? Dilute->ShiftCheck Inter Conclusion: Intermolecular H-Bonding (Aggregates) ShiftCheck->Inter Yes (Band vanishes/shifts blue) Intra Conclusion: Intramolecular H-Bonding (Structural Feature) ShiftCheck->Intra No (Band persists at ~3500)

Figure 1: Decision tree for validating hydrogen bonding nature in hydroxypyrrolidines via dilution studies.

Part 4: Comparative Analysis – Pyrrolidine vs. Alternatives

When analyzing these functional groups, the ring size and strain of the pyrrolidine scaffold introduce unique spectral shifts compared to acyclic or six-membered analogs.

ParameterPyrrolidine (5-Membered)Piperidine (6-Membered)Acyclic Amine/Alcohol
Ring Strain Effect High. Increases s-character of C-H bonds.Low (Chair conformation).[3]None.
C-H Stretch Frequency Slightly higher (~2950–2980 cm⁻¹) due to strain.Standard alkyl (~2920–2950 cm⁻¹).Standard alkyl.
Intramolecular H-Bond Favored in specific puckered conformations.Less entropically favored (larger distance).[3]Highly conformation dependent.[3]
N-Boc Carbonyl ~1690–1705 cm⁻¹ (Amide resonance reduced by strain).~1680–1690 cm⁻¹.~1680–1700 cm⁻¹.
Visualization: Spectral Assignment Workflow

This diagram outlines the hierarchical process for assigning peaks in a multi-functionalized pyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine).

SpectralAssignment Sample Unknown Pyrrolidine Derivative Region1 Region: 3200-3650 cm⁻¹ Sample->Region1 Region2 Region: 1650-1750 cm⁻¹ Sample->Region2 Region3 Region: 1350-1400 cm⁻¹ Sample->Region3 OH_Check Broad/Sharp Band? (O-H or N-H) Region1->OH_Check CO_Check Strong Band? (C=O Amide/Ester) Region2->CO_Check tBu_Check Split Doublet? (1365 & 1390) Region3->tBu_Check Assign_OH Confirm Hydroxyl (Use D₂O/Dilution) OH_Check->Assign_OH Band Present Assign_Boc Confirm N-Boc/Ester CO_Check->Assign_Boc ~1700 cm⁻¹ Assign_tBu Confirm t-Butyl Group tBu_Check->Assign_tBu Doublet Present Assign_Boc->Assign_tBu Corroborates

Figure 2: Hierarchical workflow for spectral assignment of functionalized pyrrolidines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for IR characteristic frequencies).

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy Absorption Bands. Link

  • ResearchGate. (2015). Differentiation of Inter- and Intramolecular Hydrogen Bonding via IR Dilution Studies. Link

  • Doc Brown's Chemistry. (2024). Infrared Spectrum of Tert-Butyl Group (2-iodo-2-methylpropane example). Link

  • NIST Chemistry WebBook. Pyrrolidine IR Spectrum Data. (Authoritative standard reference for neat pyrrolidine spectra). Link

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Safety Operating Guide

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol .

Notice of Scientific Integrity : As a specific Safety Data Sheet (SDS) for this exact intermediate is often unavailable in public indices, this guide applies conservative safety principles derived from its structural analogs (N-benzyl pyrrolidines and tert-butyl benzene derivatives). All procedures assume the substance is hazardous, an aquatic toxin, and a severe irritant until proven otherwise.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical nature of the waste to prevent incompatible mixing.

Property Data / Estimation Implication for Disposal
Chemical Structure Tertiary Amine + Secondary Alcohol + Lipophilic TailBasic (pH > 7) . Incompatible with strong acids and oxidizers.
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in a combustible solvent for liquid waste streams.
Flash Point (Est.) > 95°C (Combustible)Classified as Non-Flammable for transport, but Combustible for storage.
Aquatic Toxicity High (Predicted: Aquatic Chronic Cat. 2)ZERO TOLERANCE for drain disposal. Must be incinerated.
Reactivity Reacts exothermically with acidsDo not mix with acidic waste streams (e.g., TCA, HCl).

Part 2: Pre-Disposal Segregation & Treatment

Core Directive : The primary risk during disposal is accidental polymerization or exothermic neutralization in the waste container.

Step 1: Waste Stream Classification

Segregate this compound into Non-Halogenated Organic Waste .

  • Permitted Mixtures : Acetone, Methanol, Ethanol, Acetonitrile, Toluene.

  • Strictly Prohibited : Sulfuric Acid, Hydrochloric Acid, Peroxides, Chloroform (potential reaction with amines).

Step 2: Solubilization (If Solid)

If the substance has crystallized or is in a solid residue form:

  • Dissolve in a minimal amount of Methanol or Ethanol .

  • Reasoning: Alcohol solvents ensure the amine remains in solution and provides a high BTU (British Thermal Unit) value, which is preferred by incineration facilities.

Part 3: Disposal Workflow (Step-by-Step)

Workflow Diagram: The "Cradle-to-Grave" Path

DisposalWorkflow Start Waste Generation (1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol) CheckState Check Physical State Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Liquid Solution CheckState->Liquid Solubilize Dissolve in MeOH/EtOH (Ratio 1:10) Solid->Solubilize Dissolution Segregate Segregate Stream: Non-Halogenated Organics Liquid->Segregate Solubilize->Segregate Container Transfer to HDPE/Glass Label: 'Basic Organic Waste' Segregate->Container No Acids! Tagging Attach Hazardous Waste Tag List Constituents % Container->Tagging Pickup EHS Pickup / Incineration Tagging->Pickup

Caption: Logical flow for converting raw chemical waste into a compliant disposal stream.

Detailed Protocol
  • Preparation :

    • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Work inside a fume hood.[1]

  • Container Selection :

    • Use Amber Glass or HDPE (High-Density Polyethylene) containers.

    • Avoid: Metal containers (amines can corrode certain alloys over time) or LDPE (potential leaching).

  • Transfer :

    • Pour the liquid or dissolved mixture into the waste container using a funnel.

    • Leave at least 10% headspace in the bottle to allow for expansion.

  • Labeling (Critical) :

    • Label must read: "HAZARDOUS WASTE - ORGANIC ALKALINE" .

    • List components explicitly: "1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol, Methanol".

    • Check hazard boxes: Irritant , Toxic .

  • Final Storage :

    • Store in the Flammables Cabinet or Secondary Containment Tray .

    • Keep physically separate from the "Acid Waste" carboy.

Part 4: Emergency Spill Response

If a spill occurs (> 5 mL), follow this containment logic immediately.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If aerosolized) Spill->Evacuate PPE 2. Don PPE (Resp protection if needed) Evacuate->PPE Absorb 3. Absorb Use Vermiculite or Sand PPE->Absorb Collect 4. Collect Scoop into Ziploc/Jar Absorb->Collect Clean 5. Decontaminate Wash surface with soap/water Collect->Clean

Caption: Immediate tactical response for laboratory spills of organic amines.

Neutralization Note : Do NOT use acid to neutralize a spill of this compound directly on the floor. The heat generated can vaporize the solvent, creating a respiratory hazard. Use inert absorbents (sand, vermiculite, or "Pigs") only.

Part 5: Regulatory Compliance (US/EU)

  • RCRA (USA) : This compound is likely not P-listed or U-listed by specific CAS. However, it falls under Characteristic Waste if ignitable (D001) or Process Waste rules.

    • Action: Dispose of as D001 (Ignitable) if in flammable solvent.

  • REACH (EU) : Treat as Aquatic Chronic 2 (H411) .

    • Action: Incineration is mandatory to prevent water table contamination.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2733874, 3-Pyrrolidinol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol (Carebastine)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides essential safety protocols and operational procedures for handling 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol, also known as Carebastine, in a laboratory setting. As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the necessary information to foster a safe and compliant research environment. The information herein is synthesized from available safety data sheets and chemical databases to ensure technical accuracy and promote best practices in laboratory safety.

Section 1: Chemical Profile and Hazard Identification

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol (Carebastine) is an active metabolite of Ebastine, a second-generation antihistamine.[1] In a research context, it is crucial to handle this compound with a thorough understanding of its potential hazards.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Carebastine is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[2][3]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[2][3]

While a comprehensive Safety Data Sheet (SDS) detailing all potential hazards is not widely available, the structural similarity to other pyrrolidinol derivatives suggests that caution should be exercised regarding potential skin and eye irritation.[4] Therefore, it is prudent to handle Carebastine as a potential irritant.

Table 1: Hazard Identification for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol (Carebastine)

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[2][3]
Acute Aquatic ToxicityCategory 1WarningH400: Very toxic to aquatic life.[2][3]
Chronic Aquatic ToxicityCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.[2][3]
Section 2: Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[5]
Skin and Body Protection Chemical-resistant laboratory coat.A fully buttoned lab coat should be worn to protect skin and personal clothing.
Hand Protection Disposable nitrile gloves.Inspect gloves for tears or holes before use. Change gloves frequently, especially if contamination is suspected. Use proper glove removal technique to avoid skin contact.[5]
Respiratory Protection Not generally required with adequate ventilation.If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[5]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (In Order) cluster_doffing Doffing PPE (In Order) Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Remove properly) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

Caption: Correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing risk.

3.1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • The use of a chemical fume hood is recommended, especially when handling powders or performing operations that could generate aerosols.[6]

3.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

  • Handling:

    • Avoid direct contact with the compound.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

    • Avoid the formation of dust and aerosols.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency is vital.

4.1. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

4.2. Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • For large spills, contain the spill and prevent it from entering drains or waterways. Contact your institution's environmental health and safety department.

Section 5: Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or contaminated 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol should be collected in a labeled, sealed container as hazardous waste.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.

  • Due to its high aquatic toxicity, do not allow this chemical to enter the environment.[2][3]

By adhering to the guidelines outlined in this document, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before handling any chemical.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link].

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Reactant of Route 1
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

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